

Spectroscopic Analysis of Gyrolite: A Technical Guide

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Compound of Interest

Compound Name: GYROLITE

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This technical guide provides an in-depth overview of the spectroscopic techniques used for the analysis of the mineral **gyrolite**. It is designed to serve as a comprehensive resource, detailing experimental protocols, presenting quantitative data, and illustrating analytical workflows.

Introduction to Gyrolite

Gyrolite is a rare phyllosilicate mineral with the general chemical formula $\text{NaCa}_{16}(\text{Si}_{23}\text{Al})\text{O}_{60}(\text{OH})_8 \cdot 14\text{H}_2\text{O}$. [1][2] It is often found in association with zeolites in hydrothermally altered basaltic rocks. [2] Its unique layered structure and potential for ion exchange make it a subject of interest in various scientific fields. Accurate characterization of **gyrolite** is crucial for understanding its properties and potential applications. Spectroscopic methods are powerful tools for elucidating the chemical composition, crystal structure, and molecular vibrations of this mineral.

Quantitative Data Summary

This section summarizes the key quantitative data for **gyrolite**, compiled from various studies.

Chemical Composition

The chemical composition of **gyrolite** can vary depending on the locality. Table 1 presents an example of the elemental composition of a **gyrolite** sample.

Oxide	Weight %
Na ₂ O	8.55
CaO	16.80
Fe ₂ O ₃	0.39
SiO ₂	60.76
F	2.57
Cl	0.11
H ₂ O (calculated)	12.49
Total	100.98

Data sourced from an energy-dispersive spectroscopic analysis.[3]

Crystallographic Data

Gyrolite crystallizes in the triclinic system.[1][3] Its unit cell parameters are summarized in Table 2.

Parameter	Value	Source
a	9.74(1) Å	[3]
b	9.74(1) Å	[3]
c	22.40(2) Å	[3]
α	95.7(1)°	[3]
β	91.5(1)°	[3]
γ	120.0(1)°	[3]
Crystal System	Triclinic	[1]
Space Group	P1	[2]

X-ray Powder Diffraction Data

X-ray diffraction is a primary technique for identifying **gyrolite**. Table 3 lists the most intense diffraction peaks for a **gyrolite** sample.

d-spacing (Å)	Intensity	(hkl)
15.197	100	(001)
3.833	7	(004)
3.068	7	(005)
2.996	18	
2.780	14	
1.831	9	

Data for a gyrolite sample
crystallized in the triclinic
space group P-1.[3]

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic techniques used in the analysis of **gyrolite**.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases and determine the unit cell parameters of the **gyrolite** sample.

Methodology:

- Sample Preparation:
 - The **gyrolite** sample is ground to a fine powder (<10 µm) using a micronizing mill to ensure random orientation of the crystallites.[4]
 - The powder is then back-loaded into a sample holder to minimize preferred orientation.

- Instrumentation:
 - A powder diffractometer equipped with a copper X-ray source (Cu K α radiation, $\lambda = 1.5406$ Å) is used.
 - The instrument is operated at 40 kV and 30 mA.[3]
- Data Acquisition:
 - The sample is scanned over an angular range of 5° to 60° 2 θ . [3]
 - A step size of 0.02° and a count time of 1 second per step are typically employed.
- Data Analysis:
 - The resulting diffraction pattern is processed to identify the peak positions and intensities.
 - Phase identification is performed by comparing the experimental pattern with reference patterns from the International Centre for Diffraction Data (ICDD) database.
 - Unit cell parameters can be refined using software that employs methods such as Le Bail fitting or Rietveld refinement.[5]

Raman Spectroscopy

Objective: To identify the vibrational modes of the silicate framework and associated functional groups in **gyrolite**.

Methodology:

- Sample Preparation:
 - A small, representative fragment of the **gyrolite** sample is mounted on a microscope slide. No further preparation is typically required, as Raman spectroscopy is a non-destructive technique.
- Instrumentation:

- A Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.^[1]
- The laser power is kept low (typically <10 mW) to avoid sample damage.
- A high-resolution grating (e.g., 1800 grooves/mm) is used to disperse the scattered light.
- Data Acquisition:
 - Spectra are collected from multiple points on the sample to ensure representativeness.
 - An acquisition time of 10-30 seconds and 2-3 accumulations are typically sufficient.
- Data Analysis:
 - The positions and relative intensities of the Raman bands are determined.
 - Band assignments are made by comparison with reference spectra of **gyrolite** and related silicate minerals.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To probe the vibrational modes of molecular groups, particularly water and hydroxyl groups, within the **gyrolite** structure.

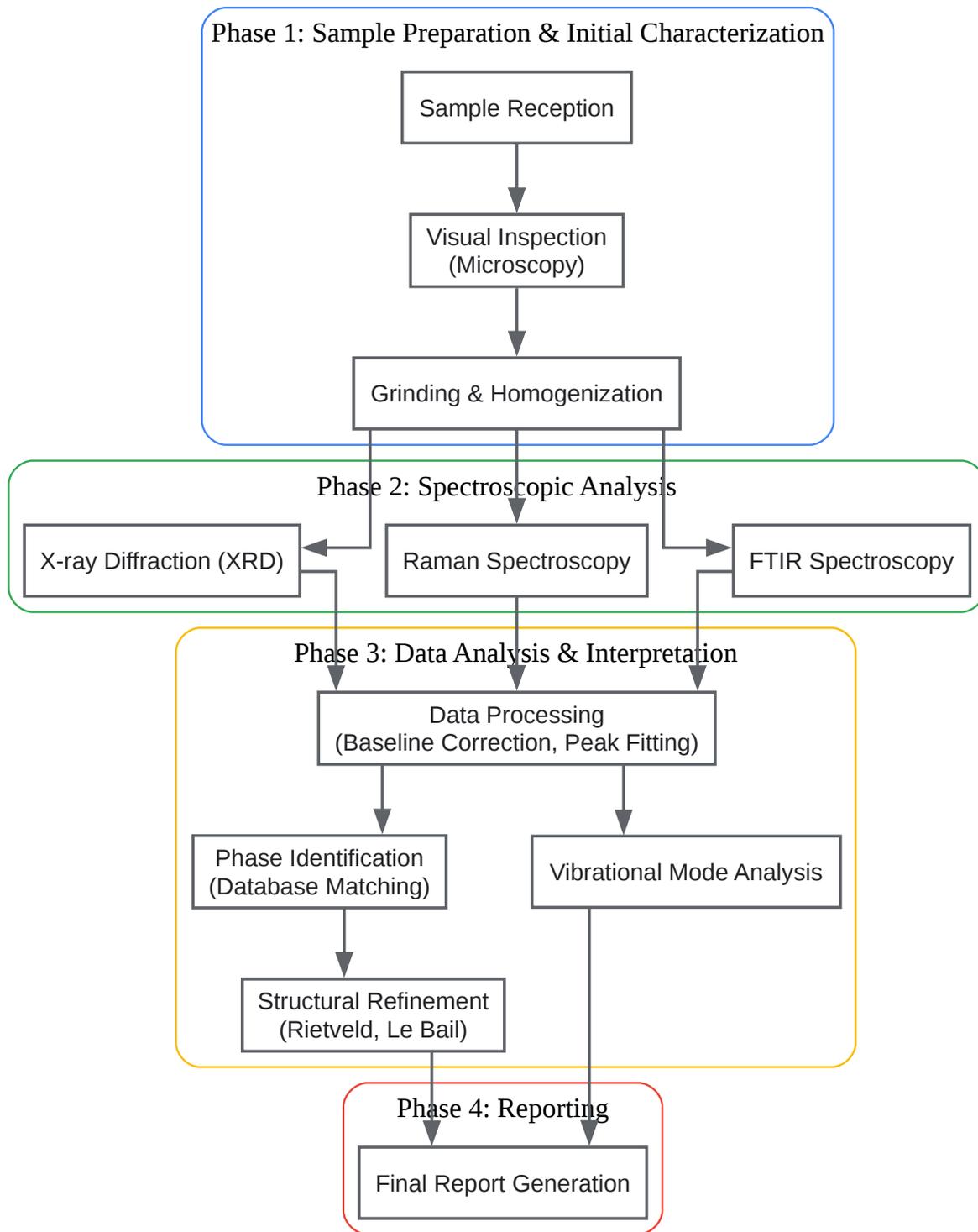
Methodology:

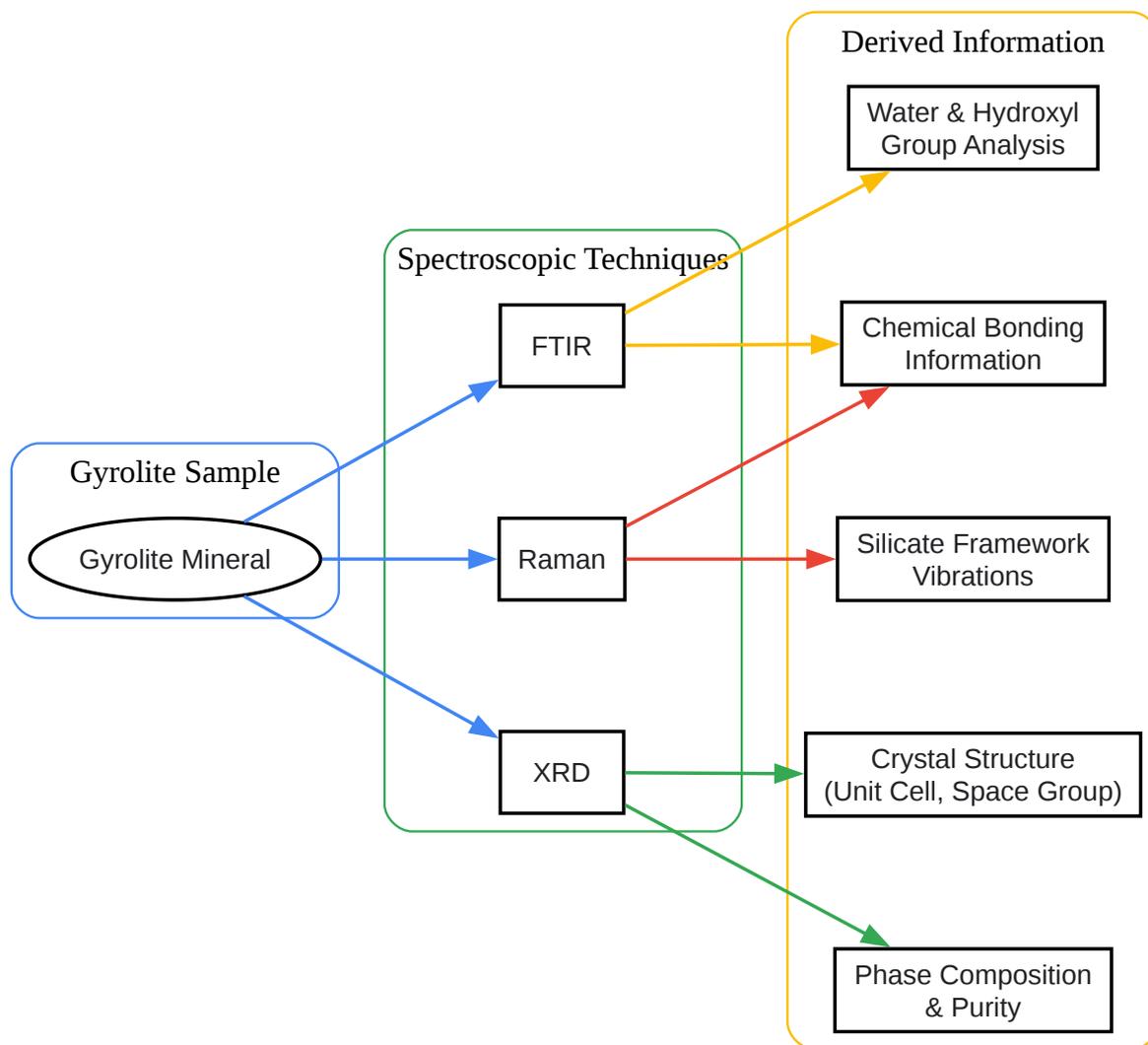
- Sample Preparation:
 - A small amount of the powdered **gyrolite** sample (approximately 1 mg) is mixed with 200 mg of dry potassium bromide (KBr).
 - The mixture is pressed into a transparent pellet using a hydraulic press.
- Instrumentation:
 - A Fourier-transform infrared spectrometer is used.

- The instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
- Data Acquisition:
 - The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).
 - A resolution of 4 cm⁻¹ is commonly used, and 32 to 64 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis:
 - The positions, shapes, and intensities of the absorption bands are analyzed.
 - A sharp peak around 3635 cm⁻¹ is characteristic of OH groups connected to Ca atoms in the **gyrolite** structure, while a broad band near 3446 cm⁻¹ indicates the presence of molecular water.^[4]

Visualized Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for mineral samples and the interplay between different techniques.





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